molecular formula C12H18Si B177456 Cinnamyltrimethylsilane CAS No. 19752-23-9

Cinnamyltrimethylsilane

Cat. No.: B177456
CAS No.: 19752-23-9
M. Wt: 190.36 g/mol
InChI Key: QSOKYXQHVHZSER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyltrimethylsilane can be synthesized through several methods. One common approach involves the reaction of cinnamyl chloride with trimethylchlorosilane in the presence of a base such as magnesium in tetrahydrofuran. The reaction is typically carried out at low temperatures, around -78°C to 25°C, and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the reaction of benzyl chloride with trimethylsilyl chloride is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Cinnamyltrimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.

    Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Cinnamyltrimethylsilane has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of cinnamyltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its use in diverse fields make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

trimethyl(3-phenylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOKYXQHVHZSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Cinnamyltrimethylsilane useful in synthesizing SERMs like Lasofoxifene and Nafoxidine?

A1: this compound participates in a unique three-component coupling reaction that streamlines the synthesis of Lasofoxifene and Nafoxidine [, ]. This reaction, facilitated by Lewis acids like Hafnium(IV) chloride (HfCl₄), combines this compound with an aromatic aldehyde (e.g., 4-pivaloyloxybenzaldehyde) and an aryl ether (e.g., anisole) in a single pot. This one-pot approach significantly reduces the number of synthetic steps, making the process more efficient and cost-effective compared to traditional methods.

Q2: Can you elaborate on the role of this compound in this three-component coupling reaction?

A2: this compound acts as a nucleophilic partner in the reaction. The Lewis acid activates the aldehyde, making it susceptible to attack by the this compound. This forms an intermediate which subsequently reacts with the aryl ether, ultimately leading to the formation of a 3,4,4-triaryl-1-butene derivative [, ]. This compound then serves as a common intermediate for synthesizing various SERMs, including Lasofoxifene and Nafoxidine, through subsequent cyclization, elimination, and double-bond migration steps.

Q3: Beyond Lasofoxifene and Nafoxidine, are there other SERMs synthesized using this compound?

A3: Yes, research indicates that the same three-component coupling strategy utilizing this compound has been successfully employed in the synthesis of Droloxifene [] and Tamoxifen [], further highlighting the versatility of this approach in accessing diverse SERM structures.

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